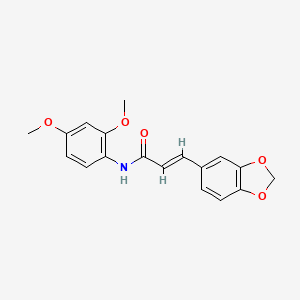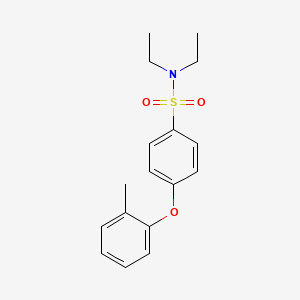
2-(2-hydroxyethyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Background: This compound belongs to a class of organic compounds known for their complex chemical structure and significant pharmacological potential.
Synthesis Analysis
- Methodology: The synthesis of similar compounds often involves Michael additions to nitro-olefins and subsequent intramolecular reactions (Ansell, Moore, & Nielsen, 1971).
- Reactions: Reactions of nitromethane with aryl isocyanates have been shown to produce similar dione compounds, indicating a possible synthesis pathway (Shimizu, Hayashi, & Teramura, 1986).
Molecular Structure Analysis
- Structural Features: The compound exhibits a benzimidazole core, which is a common feature in many biologically active compounds (Deshmukh & Sekar, 2015).
Chemical Reactions and Properties
- Reactivity: Compounds in this category often show reactivity towards various nucleophiles, leading to the formation of derivatives with different properties (Tan et al., 2016).
- Catalytic Activity: Certain derivatives show catalytic activity in oxidation reactions, suggesting potential applications in chemical synthesis (Mahmudov et al., 2010).
Physical Properties Analysis
- Stability: The compound's derivatives are thermally stable up to certain temperatures, indicating good physical robustness (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
- Solvent Sensitivity: The photophysical behavior of similar compounds is very sensitive to solvent polarity, impacting their chemical properties significantly (Deshmukh & Sekar, 2015).
Wissenschaftliche Forschungsanwendungen
Novel Shift of Nitro Group in Synthesis
A study conducted by Kopylovich et al. (2011) described an unusual para to meta shift of a nitro group in the synthesis of polydentate ligands for metal-organic frameworks, highlighting the chemical's utility in synthesizing complex structures with potential applications in catalysis and materials science (Kopylovich et al., 2011).
Intramolecular Reactions for Novel Compounds
Research by Ansell et al. (1971) explored intramolecular reactions of nitro-olefin-cyclohexane-1,3-dione Michael adducts, leading to the formation of unique butenolide derivatives. This work provides insight into the synthesis of novel organic compounds with potential applications in pharmaceuticals and organic chemistry (Ansell et al., 1971).
Palladium-Catalyzed Synthesis
A palladium-catalyzed synthesis method for isoindole-1,3-diones, as detailed by Worlikar and Larock (2008), demonstrates the compound's relevance in facilitating efficient, one-step approaches to important heterocycles, indicating its role in simplifying synthetic pathways in medicinal chemistry (Worlikar & Larock, 2008).
Sensing Applications
Pathak et al. (2015) developed a synthesis protocol for 4-hydroxyindole fused isocoumarins that exhibit fluorescence "Turn-off" sensing for metal ions like Cu(II) and Fe(III), indicating the potential use of related compounds in the development of chemosensors and fluorescence-based detection technologies (Pathak et al., 2015).
Anticancer Activity and Molecular Modelling
Tan et al. (2020) investigated the synthesis, anticancer activity, structure-activity relationships, and molecular modeling studies of novel isoindole-1,3(2H)-dione compounds containing different functional groups. Their findings suggest the potential therapeutic applications of these compounds as anticancer agents, emphasizing the chemical's relevance in pharmaceutical research and drug development (Tan et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-8-7-17-15(20)13-6-5-12(9-14(13)16(17)21)24-11-3-1-10(2-4-11)18(22)23/h1-6,9,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLLHKXQEXRKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5601498.png)
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5601511.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)
![7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5601524.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5601541.png)
![{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5601546.png)


![6-ethyl-3,6-dimethyl-2-(methylamino)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5601566.png)
![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5601570.png)

![2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5601589.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5601591.png)